molecular formula C8H10N2S2 B8662045 2-(1,3-Dithian-2-yl)pyrimidine

2-(1,3-Dithian-2-yl)pyrimidine

Cat. No.: B8662045
M. Wt: 198.3 g/mol
InChI Key: VWVZHGZAAVTHHB-UHFFFAOYSA-N
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Description

2-(1,3-Dithian-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 1,3-dithiane moiety. The 1,3-dithiane group, a six-membered ring containing two sulfur atoms at positions 1 and 3, confers unique electronic and steric properties to the molecule. For example, pyrimidine derivatives with sulfur-containing substituents, such as ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, are synthesized via nucleophilic substitution or coupling reactions involving thiols or sulfur-containing heterocycles . The reactivity of the dithiane group in related compounds (e.g., 2-(1,3-dithian-2-yl)indoles) suggests that the pyrimidine-linked dithiane may similarly participate in anion formation and electrophilic reactions when activated by protective groups or metallating agents .

Properties

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)pyrimidine

InChI

InChI=1S/C8H10N2S2/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1,3-4,8H,2,5-6H2

InChI Key

VWVZHGZAAVTHHB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=NC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The dithiane moiety’s behavior varies significantly depending on its attachment to different heterocycles and substituents:

Compound Name Core Structure Substituents/Modifications Key Features
2-(1,3-Dithian-2-yl)pyrimidine Pyrimidine 1,3-Dithiane at C2 Six-membered dithiane ring; potential for planar conjugation with pyrimidine
2-(1,3-Dithian-2-yl)indole Indole 1,3-Dithiane at C2; N-protected groups Anion formation enabled by protective groups (e.g., p-methoxyphenylsulfonyl)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy (3-membered sulfur ring) at C4 Higher ring strain in thietan vs. dithiane; altered electronic effects
1-[(1,3-Dithiolan-2-yl)methyl]-hexahydroimidazo-pyrimidines Hexahydroimidazo-pyrimidine 1,3-Dithiolane (5-membered ring) at C1 Smaller ring size increases strain but enhances electrophilicity

Key Observations:

  • Electronic Effects: The dithiane group’s electron-withdrawing nature may modulate the pyrimidine ring’s aromaticity, affecting reactivity in nucleophilic or electrophilic substitutions. In contrast, 1,3-dithiolane derivatives exhibit stronger electron-withdrawing effects due to their smaller ring size .
  • Substituent Influence: Protective groups on nitrogen (e.g., in indole derivatives) critically enable anion formation and subsequent reactivity, a factor that may extend to pyrimidine analogs .

Reactivity and Stability

  • Anion Formation: The 1,3-dithiane group in 2-(1,3-dithian-2-yl)indoles forms stable anions under basic conditions, facilitating reactions with electrophiles like alkyl halides or carbonyl compounds . A similar mechanism is plausible for the pyrimidine analog, though steric hindrance from the pyrimidine ring may alter reaction kinetics.
  • Metallation: Metallation with n-butyllithium in indole derivatives highlights the dithiane’s ability to stabilize negative charges, a trait likely conserved in pyrimidine systems .
  • Comparative Stability: Thietan-containing pyrimidines (e.g., compound 1 in ) may exhibit reduced thermal stability due to thietan’s high ring strain, whereas dithiane-pyrimidine hybrids are expected to be more robust .

Data Tables

Table 1: Structural and Reactivity Comparison

Feature This compound 2-(1,3-Dithian-2-yl)indole Thietan-Pyrimidine Hybrid Dithiolane-Imidazo-Pyrimidine
Core Heterocycle Pyrimidine Indole Pyrimidine Hexahydroimidazo-pyrimidine
Sulfur Ring Size 6-membered 6-membered 3-membered 5-membered
Ring Strain Low Low High Moderate
Anion Reactivity Expected Demonstrated Unlikely Not reported
Electrophilic Reactivity High (predicted) High Moderate Moderate

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